molecular formula C8H5BrClF3 B1335949 4-Chloro-2-(trifluoromethyl)benzyl bromide CAS No. 886496-75-9

4-Chloro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1335949
CAS No.: 886496-75-9
M. Wt: 273.48 g/mol
InChI Key: LFFCKOROEHFKQA-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds It’s known to be used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles , which suggests that it may interact with enzymes or receptors involved in antiviral activities.

Mode of Action

It’s known to participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given its role in the synthesis of antiviral compounds , it may influence pathways related to viral replication or host immune response.

Result of Action

It’s known to be used in the synthesis of compounds with antiviral activities , suggesting that it may contribute to the inhibition of viral replication or enhancement of host immune response.

Action Environment

Safety data suggests that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces , indicating that these environmental factors could potentially affect its stability and reactivity.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C8H5BrClF3
  • Molecular Weight : 273.48 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Reactivity : Known for nucleophilic substitution and free radical reactions.

Safety Information

This compound is classified as hazardous:

  • Skin Corrosion : Causes severe skin burns (H314).
  • Eye Damage : Causes serious eye irritation (H319) .

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)benzyl bromide has shown promise in the development of antiviral agents, particularly against the hepatitis C virus. It inhibits the NS5B polymerase, crucial for viral replication, showcasing its potential as a therapeutic agent .

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity, leading to the development of potential drug candidates targeting HCV .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals due to its reactivity at the benzylic position, facilitating the formation of carbon-nitrogen and carbon-oxygen bonds .

Data Table: Comparison of Reactivity with Similar Compounds

Compound NameReactivity LevelNotable Applications
This compoundHighAntiviral drug development
2-Chloro-4-(trifluoromethyl)benzyl bromideModerateOrganic synthesis
4-(Trifluoromethyl)benzyl bromideLowSpecialty chemicals

Agrochemicals and Specialty Chemicals

The compound is also used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique electronic properties due to the trifluoromethyl group enhance its effectiveness in these applications .

Beyond its synthetic applications, this compound has been studied for its biological activity. It influences cellular processes by modulating gene expression and protein synthesis, which can lead to alterations in cell signaling pathways .

Case Study: Cellular Effects

Research indicates that this compound can induce changes in gene expression profiles, impacting cellular metabolism and signaling pathways critical for cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both the chlorine atom and the trifluoromethyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Chloro-2-(trifluoromethyl)benzyl bromide is a chemical compound with significant potential in medicinal chemistry, particularly as a precursor for developing antiviral agents. Its unique structural features, including a trifluoromethyl group, enhance its reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5BrClF3
  • Molecular Weight : 273.48 g/mol
  • Appearance : Crystalline solid, white to light yellow.

The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are advantageous for drug development.

Synthesis

This compound can be synthesized through various methods, including:

  • Reaction with Substituted Amines : This method produces benzimidazole derivatives that exhibit antiviral properties against hepatitis C virus (HCV) replication.
  • Free Radical Bromination : Utilizing N-bromosuccinimide (NBS) under heat conditions selectively brominates the benzylic position, leading to further chemical transformations.

Antiviral Properties

Research indicates that this compound and its derivatives possess significant antiviral activity. For instance:

  • HCV Inhibition : Compounds derived from this bromide showed low micromolar to nanomolar potency in cell-based assays against HCV replication, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances metabolic stability compared to other halogenated analogs. Studies have shown that modifications at various positions on the benzene ring can lead to improved biological activity. For example:

CompoundEC50 (nM)Unique Features
Compound 1621.0 ± 2.14-Trifluoromethyl group
Compound 2138.6 ± 1.83,4,5-trimethoxy substitution

These results highlight the importance of specific substituents in enhancing efficacy against viral targets .

Antimalarial Activity

Interestingly, some studies have also explored the antimalarial efficacy of compounds related to this compound. The introduction of fluorine or chlorine at specific positions has been linked to increased antiplasmodial activity .

Case Studies

  • Antiviral Drug Development :
    • A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on viral polymerases, suggesting their utility in treating viral infections .
  • Antimalarial Research :
    • Another investigation into chlorostyrylquinolines indicated that compounds with similar structural motifs showed potent activity against malaria strains, reinforcing the versatility of halogenated benzyl derivatives in medicinal chemistry .

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFCKOROEHFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392995
Record name 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-75-9
Record name 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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